Thiocarbamoyl cyanoacetamide

Description

Properties

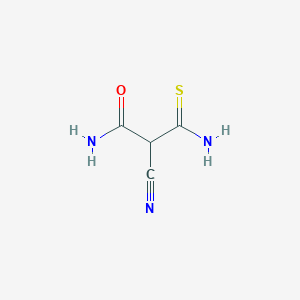

Molecular Formula |

C4H5N3OS |

|---|---|

Molecular Weight |

143.17 g/mol |

IUPAC Name |

3-amino-2-cyano-3-sulfanylidenepropanamide |

InChI |

InChI=1S/C4H5N3OS/c5-1-2(3(6)8)4(7)9/h2H,(H2,6,8)(H2,7,9) |

InChI Key |

PMCYWCGNUVBAKL-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)N)C(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Biologically Active Compounds

Thiocarbamoyl cyanoacetamide serves as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in diverse chemical reactions allows for the creation of derivatives with enhanced pharmacological properties.

Key Synthetic Pathways:

- Cyclization Reactions: this compound can undergo cyclization with different electrophiles, leading to the formation of thiazole, thiophene, and pyridine derivatives. These compounds have shown promising biological activities, including anticancer properties .

- Condensation Reactions: The condensation of this compound with other reagents has been reported to yield compounds with significant antimicrobial and antiproliferative activities. For example, derivatives synthesized through this method have demonstrated high inhibitory effects against various cancer cell lines .

Biological Activities

This compound and its derivatives exhibit a range of biological activities that make them candidates for further pharmaceutical development.

Anticancer Activity:

- Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown effective growth inhibition against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating significant potency .

- The presence of specific substituents on the thiocarbamoyl moiety has been linked to enhanced activity, suggesting that structural modifications can optimize therapeutic effects .

Antimicrobial Properties:

- Research has demonstrated that certain this compound derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These compounds are being explored as potential treatments for infections resistant to conventional antibiotics .

- Molecular docking studies support these findings by illustrating favorable interactions between synthesized compounds and bacterial targets .

Case Study 1: Antitumor Evaluation

A study synthesized a series of this compound derivatives and evaluated their antitumor activity through in vitro assays. The results indicated that specific structural modifications led to enhanced inhibitory effects against cancer cell lines, supporting the hypothesis that targeted design can improve therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.2 |

| Compound B | MDA-MB-231 | 26.8 |

| Compound C | HepG2 | 15 |

| Compound D | MDA-MB-231 | 36 |

Case Study 2: Antimicrobial Activity

In another investigation, a series of this compound derivatives were screened for antimicrobial activity. The study identified several compounds with significant efficacy against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | E. coli | 15 |

| Compound Y | S. aureus | 18 |

| Compound Z | P. aeruginosa | 12 |

Preparation Methods

Patent-Based Industrial Synthesis

Industrial-scale preparations prioritize cost efficiency and minimal purification steps. A Chinese patent (CN111925302A, 2020) outlines a method for synthesizing cyanoacetamide via ammonolysis of methyl cyanoacetate at low temperatures (–15°C to –10°C) . While this patent focuses on cyanoacetamide, modifying the ammonia source to thiourea or substituting a thiol-containing reagent could theoretically yield thiocarbamoyl derivatives. Such adaptations, however, require empirical validation.

Proposed Modification

-

Replace liquid ammonia with thiourea in the ammonolysis step.

-

Optimize reaction temperature to favor thioamide formation.

Structural Validation and Analytical Techniques

Confirming the presence of the thiocarbamoyl group necessitates multi-modal characterization:

-

NMR Spectroscopy : Distinctive shifts for thiocarbamoyl protons (δ 9–10 ppm for N–H) and carbon signals (δ 180–190 ppm for C=S) .

-

Mass Spectrometry : Molecular ion peaks consistent with the addition of sulfur (e.g., [M+H]⁺ = 209 for C₄H₅N₃OS) .

-

X-Ray Diffraction : Crystallographic data confirming bond lengths and angles characteristic of C=S bonds (1.60–1.70 Å) .

Q & A

Q. What are the established synthetic routes for thiocarbamoyl cyanoacetamide derivatives, and how do reaction conditions influence yield and purity?

Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, chromones react with cyanoacetamide or N-methylcyanoacetamide in ethanol under sodium ethoxide catalysis to yield pyridones (32–71% yields) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (base vs. acid). Kinetic studies using ping-pong bi-ter models with substrate inhibition (e.g., cyanoacetamide) reveal non-linear yield dependencies, requiring optimization via Design of Experiments (DoE) .

Q. How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in tautomeric forms?

Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. For tautomerism analysis (e.g., keto-enol equilibria), UV/Vis spectroscopy in varying solvents (polar vs. non-polar) quantifies solvent-dependent shifts. For instance, Kamlet-Taft Linear Solvation Energy Relationships (LSER) correlate absorption maxima (λmax) with solvent parameters like dipolarity/polarizability (π*) and hydrogen-bonding capacity (α/β) . IR spectroscopy further identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MP2) model the reaction pathways and thermodynamic stability of this compound intermediates?

Answer: Density Functional Theory (B3LYP-D3/cc-pVTZ) and MP2 optimizations predict transition states and intermediates in gas-phase reactions. For example, protonated cyanoacetamide formation from hydroxylamine and cyanoacetaldehyde involves a multi-step mechanism with energy barriers validated via frequency calculations. Free energy profiles (ΔG‡) identify rate-limiting steps, while Natural Bond Orbital (NBO) analysis quantifies charge transfer during bond formation .

Q. How do researchers resolve contradictions in kinetic data for this compound-mediated reactions?

Answer: Discrepancies in kinetic models (e.g., ordered vs. ping-pong mechanisms) require statistical validation. For instance, correlation coefficients (R² >0.95) and residual analysis distinguish between competing models. Substrate inhibition by cyanoacetamide is tested via Lineweaver-Burk plots, where non-linear trends confirm ping-pong mechanisms with inhibition constants (Ki) derived from Dixon plots .

Q. What experimental strategies mitigate solvent effects on this compound’s reactivity and spectroscopic properties?

Answer: Controlled solvent screening using Kamlet-Taft parameters identifies optimal media. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in synthesis, while protic solvents (ethanol) stabilize tautomers. UV/Vis spectra in dichloromethane vs. methanol reveal solvent-dependent hypsochromic/bathochromic shifts, quantified via multi-parameter regression (e.g., π* and β coefficients) .

Q. How can this compound be integrated into interdisciplinary studies (e.g., astrochemistry or medicinal chemistry)?

Answer: In astrochemistry, rotational spectroscopy (LA-MB-FTMW) provides hyperfine structure data (e.g., ¹⁴N quadrupole coupling constants) for interstellar detection . In medicinal chemistry, structure-activity relationship (SAR) studies link substituent effects (e.g., thiocarbamoyl vs. carbamoyl groups) to bioactivity. ADME predictions (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetics .

Q. Methodological Guidelines

What criteria (e.g., FINER) ensure research questions on this compound are scientifically robust?

Answer: Apply FINER criteria:

- Feasibility: Ensure access to specialized instrumentation (e.g., FTMW spectrometers for astrochemical studies) .

- Novelty: Address gaps, such as limited DFT studies on interstellar formation pathways .

- Ethics: Follow institutional guidelines for handling hazardous intermediates (e.g., thiocarbamoyl chlorides).

- Relevance: Align with broader goals (e.g., elucidating nitrile-derivative evolution in space) .

Q. How should researchers document and present data on this compound for reproducibility?

Answer:

- Tables: Include reaction conditions (solvent, catalyst, temp.), yields, and statistical metrics (R², SD). Use Roman numerals for table IDs and footnotes for exceptions .

- Figures: Annotate spectroscopic data with baseline corrections and solvent labels .

- Supplementary Data: Deposit computational input files (e.g., Gaussian .gjf) and crystallographic CIFs in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.